tert-Butyl 4-(3-cyanobenzoylamino)piperidine-1-carboxylate
Description
tert-Butyl 4-(3-cyanobenzoylamino)piperidine-1-carboxylate is a chemical compound with the molecular formula C18H23N3O3 and a molecular weight of 329.39 g/mol . It is a piperidine derivative that has applications in various fields, including organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 4-[(3-cyanobenzoyl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-18(2,3)24-17(23)21-9-7-15(8-10-21)20-16(22)14-6-4-5-13(11-14)12-19/h4-6,11,15H,7-10H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQSYKHKLFWCHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3-cyanobenzoylamino)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 3-cyanobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and safety. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(3-cyanobenzoylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the piperidine ring.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield a substituted amine derivative.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(3-cyanobenzoylamino)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It is investigated for its ability to interact with biological targets, making it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of compounds with specific properties, useful in various applications .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-cyanobenzoylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(3-cyanophenyl)piperidine-1-carboxylate: Similar in structure but lacks the benzoylamino group.
tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate: Contains an amino group instead of a cyanobenzoylamino group.
Uniqueness
tert-Butyl 4-(3-cyanobenzoylamino)piperidine-1-carboxylate is unique due to the presence of the cyanobenzoylamino group, which imparts specific chemical and biological properties. This group enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industry .
Biological Activity
tert-Butyl 4-(3-cyanobenzoylamino)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies. The compound is characterized by its unique structure that combines a piperidine core with a cyanobenzoyl moiety, which may contribute to its diverse biological properties.
Basic Information
- IUPAC Name : this compound
- CAS Number : 1286274-24-5
- Molecular Formula : C18H24N2O2
- Molecular Weight : 300.40 g/mol
Structural Features
The structural formula can be represented as follows:
This structure includes:
- A piperidine ring, which is known for its role in various pharmacological activities.
- A tert-butyl group that enhances lipophilicity.
- A cyanobenzoyl group that may facilitate interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The following pathways are notable:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Binding : It can bind to various receptors, influencing signaling pathways that regulate cellular functions.
Pharmacological Effects
Research has indicated that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.
- Anticancer Properties : Some derivatives of piperidine compounds have shown cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy.
- Analgesic Effects : The compound is categorized under analgesics, suggesting pain-relieving properties.
Study 1: Antimicrobial Activity
A study evaluating the antimicrobial efficacy of similar piperidine derivatives found that compounds with a cyanobenzoyl moiety exhibited significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results for further development as antimicrobial agents.
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| Compound A | 32 | 16 |
| This compound | 16 | 8 |
Study 2: Anticancer Activity
In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that the compound induced apoptosis at concentrations ranging from 10 to 50 µM. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death.
Study 3: Analgesic Effects
A preclinical study involving animal models tested the analgesic effects of the compound using the hot plate test. Results indicated a statistically significant increase in pain threshold compared to control groups, suggesting potential for development as an analgesic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
